![molecular formula C9H10ClNO3S B1333957 2-[(chloroacétyl)amino]-5-méthylthiophène-3-carboxylate de méthyle CAS No. 515832-45-8](/img/structure/B1333957.png)
2-[(chloroacétyl)amino]-5-méthylthiophène-3-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate: is a chemical compound with the molecular formula C9H10ClNO3S . It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Applications De Recherche Scientifique
Chemistry: Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological systems. It can be used in the development of new drugs and therapeutic agents .
Medicine: Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate can be used in the production of specialty chemicals and materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate typically involves the reaction of 5-methylthiophene-3-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methanol to yield the final product .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized under specific conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the chloroacetyl group.
Oxidation Reactions: Oxidized thiophene derivatives.
Reduction Reactions: Alcohol derivatives of the original compound.
Mécanisme D'action
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The chloroacetyl group may play a role in the compound’s reactivity and binding affinity to these targets .
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-5-chlorobenzoate
- Methyl 2-nitrophenylacetic acid
- Cyanoacetamide derivatives
Comparison: Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate is unique due to the presence of the thiophene ring and the chloroacetyl group. These structural features confer specific chemical reactivity and potential biological activity that may not be present in similar compounds. For example, the thiophene ring can undergo various chemical modifications, and the chloroacetyl group can participate in substitution reactions, making this compound a versatile intermediate in synthetic chemistry .
Propriétés
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-5-3-6(9(13)14-2)8(15-5)11-7(12)4-10/h3H,4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSHGGRFIUOIMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CCl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395373 |
Source


|
| Record name | methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515832-45-8 |
Source


|
| Record name | methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
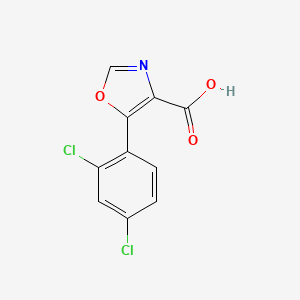
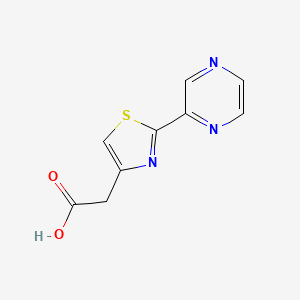
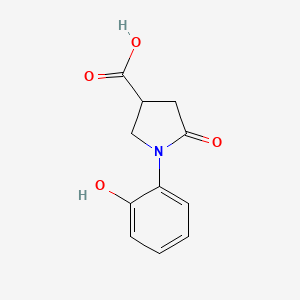
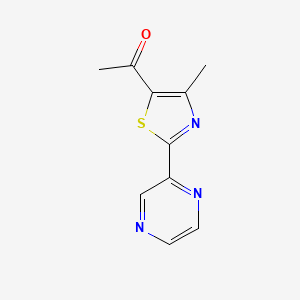
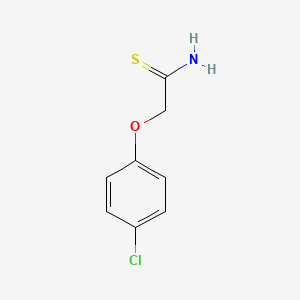
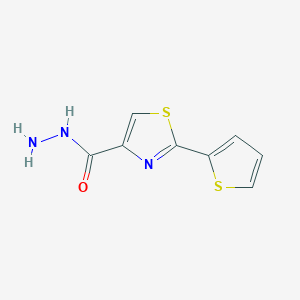
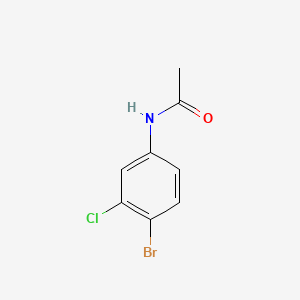
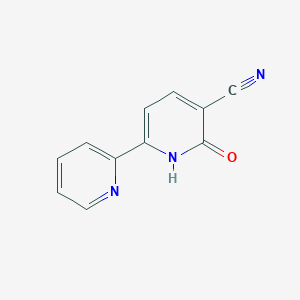
![2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1333896.png)
![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one](/img/structure/B1333899.png)
![(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3-buten-2-one](/img/structure/B1333902.png)
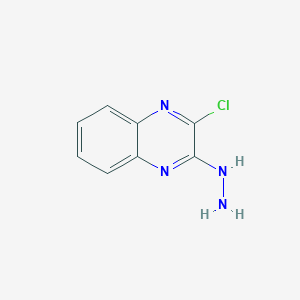

![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)
